molecular formula C17H20O6 B14649018 Acetic acid;diphenylmethanediol CAS No. 54334-63-3

Acetic acid;diphenylmethanediol

Cat. No.: B14649018
CAS No.: 54334-63-3
M. Wt: 320.3 g/mol
InChI Key: UXRURKMQMSSEMS-UHFFFAOYSA-N
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Description

Acetic acid;diphenylmethanediol is a compound that combines the properties of acetic acid and diphenylmethanediol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industries. Diphenylmethanediol, on the other hand, is an organic compound with two phenyl groups attached to a central methanol group. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;diphenylmethanediol can be achieved through several methods. One common approach involves the esterification of acetic acid with diphenylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid primarily involves the carbonylation of methanol. This process, known as the Monsanto process, uses a rhodium-iodine catalyst to convert methanol and carbon monoxide into acetic acid. The reaction conditions include high pressure and temperature to ensure efficient conversion. Diphenylmethanediol can be produced through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;diphenylmethanediol undergoes various chemical reactions, including:

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while diphenylmethanediol can be oxidized to benzophenone.

    Reduction: Diphenylmethanediol can be reduced to diphenylmethane.

    Substitution: The hydroxyl group in diphenylmethanediol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide, water, and benzophenone.

    Reduction: Diphenylmethane.

    Substitution: Various substituted diphenylmethanediol derivatives.

Scientific Research Applications

Acetic acid;diphenylmethanediol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;diphenylmethanediol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, donating protons in aqueous solutions, which can affect pH and enzyme activity. Diphenylmethanediol can interact with enzymes and proteins, influencing their structure and function. The combination of these effects results in the compound’s unique properties and applications.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread industrial and biological applications.

    Diphenylmethanol: An organic compound with two phenyl groups attached to a central methanol group.

    Benzophenone: A ketone with two phenyl groups, used in organic synthesis and as a photoinitiator.

Uniqueness

Acetic acid;diphenylmethanediol is unique due to the combination of acetic acid’s acidic properties and diphenylmethanediol’s aromatic structure. This combination results in a compound with distinct reactivity and applications, making it valuable in various fields of research and industry.

Properties

CAS No.

54334-63-3

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

acetic acid;diphenylmethanediol

InChI

InChI=1S/C13H12O2.2C2H4O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2(3)4/h1-10,14-15H;2*1H3,(H,3,4)

InChI Key

UXRURKMQMSSEMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(O)O

Origin of Product

United States

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